3-(Ethoxycarbonyl)phenylzinc iodide

Übersicht

Beschreibung

3-(Ethoxycarbonyl)phenylzinc iodide is a chemical compound that belongs to the family of organozinc reagents. It is a highly versatile pharmaceutical intermediary extensively employed in the biomedicine industry . It is used as a biochemical for proteomics research .

Molecular Structure Analysis

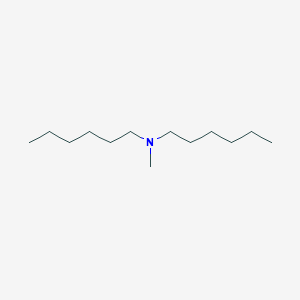

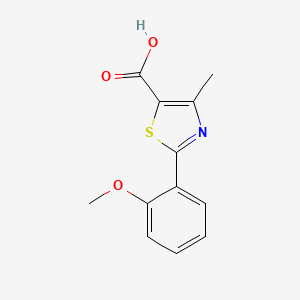

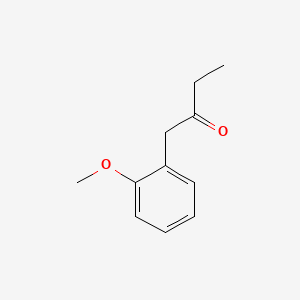

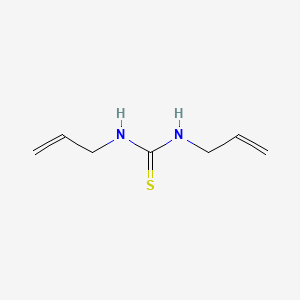

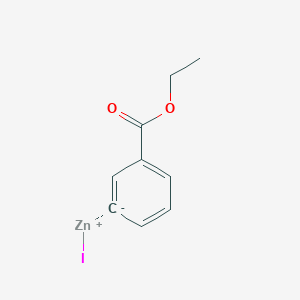

The molecular formula of 3-(Ethoxycarbonyl)phenylzinc iodide is C9H9IO2Zn . The molecular weight is 341.46 . The SMILES string representation is CCOC(=O)c1cccc([Zn]I)c1 .Physical And Chemical Properties Analysis

3-(Ethoxycarbonyl)phenylzinc iodide is a liquid with a density of 0.991 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C . The formulation is 0.5 M in tetrahydrofuran (THF) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Novel Compounds : Research has demonstrated the utility of compounds related to 3-(Ethoxycarbonyl)phenylzinc iodide in synthesizing new chemical structures. For instance, one study utilized a related compound in the preparation of ethyl arylpropiolates from aryl iodides through palladium-catalyzed cross-coupling reactions, highlighting its role in complex chemical synthesis processes (Sakamoto et al., 1992).

Development of Organic Semiconductor Thin Films : Another application was found in the field of organic electronics, where a similar compound was used as an n-type dopant for fullerene C(60), enhancing the conductivity of coevaporated thin films, a critical aspect of developing high-performance organic semiconductor devices (Wei et al., 2012).

Facilitating Stereoselective Synthesis : In another study, researchers employed a comparable compound in a radical ring closure process to generate cyclopentylmethylzinc iodides. This reaction was crucial for the stereoselective synthesis of polyfunctional di- and trisubstituted cyclopentane derivatives, underscoring the importance of these compounds in precise chemical synthesis (Stadtmüller et al., 1993).

Analytical and Detection Applications

- Development of Selective Sensors : A study focused on developing an iodide selective sensor incorporating modified carbon nanotubes. The related compound exhibited high accuracy and repeatability for monitoring iodide due to its high surface area and reactive centers. This application is significant in analytical chemistry for selective detection processes (Ghaedi et al., 2015).

Safety and Hazards

3-(Ethoxycarbonyl)phenylzinc iodide is considered hazardous. It is highly flammable and harmful if swallowed . It can cause severe skin burns, eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

Eigenschaften

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTSJWIWLNBYJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonyl)phenylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.